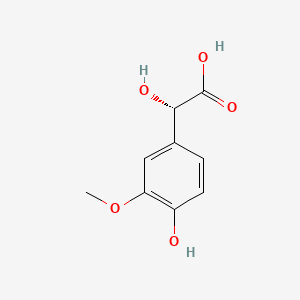
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome; vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Properties
CAS No. |
13244-77-4 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Appearance |
Solid powder |
melting_point |
132-134°C |
Key on ui other cas no. |
55-10-7 |
physical_description |
Solid Pale yellow powder; Sweet vanilla aroma |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Sparingly soluble in water Sparingly soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4 Hydroxy 3 Methoxymandelic Acid 4-Hydroxy-3-Methoxymandelic Acid Acid, 4-Hydroxy-3-Methoxymandelic Acid, Methoxyhydroxymandelic Acid, Vanillylmandelic Acid, Vanilmandelic Methoxyhydroxymandelic Acid Vanillylmandelic Acid Vanilmandelic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







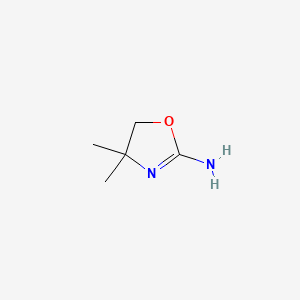
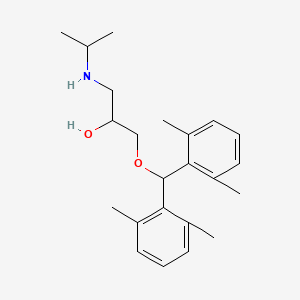
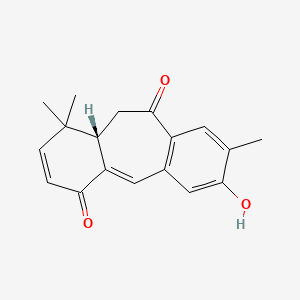
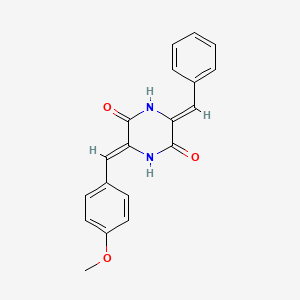
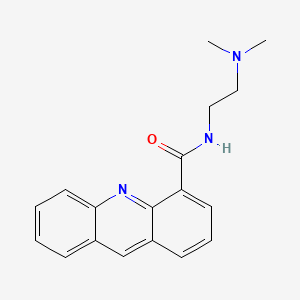
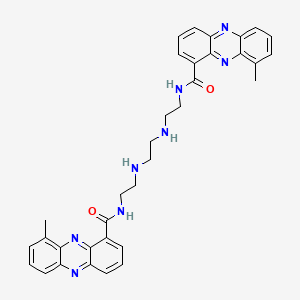
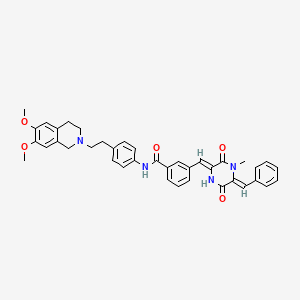
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride](/img/structure/B1683414.png)
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
